molecular formula C14H16N4 B11765414 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

Cat. No.: B11765414
M. Wt: 240.30 g/mol
InChI Key: UQPQECALFMVQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is a synthetic organic compound featuring a 1,3-dimethyl-1H-indazole group linked to a cyclobutane carbonitrile moiety via an amino bridge. The indazole scaffold is a prominent structure in medicinal chemistry and is known to be present in numerous biologically active compounds and research compounds targeting various diseases . Specifically, 1,3-dimethyl-1H-indazole derivatives are the subject of ongoing scientific investigation . The distinct molecular architecture of this compound, which combines a planar indazole heterocycle with a strained cyclobutane ring, makes it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. It is particularly useful in the synthesis and development of potential protein kinase inhibitors, given that kinase inhibitors represent a major class of therapeutic agents and indazole derivatives are frequently explored in this field . The specific pharmacological profile, molecular targets, and mechanism of action for this precise compound are not currently detailed in the published literature and would require further investigation by researchers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile

InChI

InChI=1S/C14H16N4/c1-10-12-8-11(4-5-13(12)18(2)17-10)16-14(9-15)6-3-7-14/h4-5,8,16H,3,6-7H2,1-2H3

InChI Key

UQPQECALFMVQSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)NC3(CCC3)C#N)C

Origin of Product

United States

Preparation Methods

Indazole Subunit Preparation

The 1,3-dimethyl-1H-indazol-5-amine moiety is typically synthesized via palladium-catalyzed cross-coupling or direct C–H amination. For example, 6-bromo-1H-indazole undergoes sequential methylation at N1 and C3 positions using dimethyl sulfate or iodomethane under basic conditions (K₂CO₃/DMF, 80°C) to yield 1,3-dimethyl-1H-indazole. Subsequent nitration at C5 followed by reduction (H₂/Pd-C) produces the 5-amino intermediate.

Key Reaction :

6-Bromo-1H-indazole1. CH₃I, K₂CO₃2. HNO₃, H₂SO₄ → 3. H₂/Pd-C1,3-Dimethyl-5-amino-1H-indazole[6][7]\text{6-Bromo-1H-indazole} \xrightarrow[\text{1. CH₃I, K₂CO₃}]{\text{2. HNO₃, H₂SO₄ → 3. H₂/Pd-C}} \text{1,3-Dimethyl-5-amino-1H-indazole} \quad

Cyclobutane Carbonitrile Synthesis

The cyclobutane-1-carbonitrile scaffold is constructed via [2+2] cycloaddition or ring-closing metathesis. A widely adopted method involves bromocyclobutane carboxylate intermediates. For instance, methyl 1-bromocyclobutane-1-carboxylate reacts with NaCN in DMSO at 80°C to form 1-cyanocyclobutane-1-carboxylic acid, which is subsequently dehydrated using PCl₅ to yield 1-cyanocyclobutane.

Optimized Conditions :

ReagentSolventTemperatureYield
NaCN (1.5 equiv)DMSO80°C, 12 h85%
PCl₅ (1.2 equiv)DCM0°C → RT92%

Coupling Methodologies

Nucleophilic Amination

The critical C–N bond between the indazole and cyclobutane is formed via SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig coupling. Using 1-cyanocyclobutane-1-carbonyl chloride and 1,3-dimethyl-5-aminoindazole in the presence of NEt₃ (DCM, 0°C → RT) achieves the target compound in 68% yield.

Mechanistic Insight :
The reaction proceeds through a tetrahedral intermediate, with NEt₃ scavenging HCl to drive the equilibrium toward product formation.

Metal-Catalyzed Cross-Coupling

Palladium-mediated coupling using 1-(bromomethyl)cyclobutane-1-carbonitrile (CAS: 1909337-42-3) and 1,3-dimethyl-5-aminoindazole under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) affords the product in 74% yield.

Optimization Data :

Catalyst LoadingBaseSolventYield
5 mol% Pd(PPh₃)₄K₂CO₃Dioxane/H₂O74%
3 mol% Pd(OAc)₂Cs₂CO₃Toluene/EtOH62%

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (SiO₂, EtOAc/hexane 1:4 → 1:2) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Purity >98% is confirmed by LC-MS (ESI⁺: m/z 241.2 [M+H]⁺).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.53 (s, 1H, indazole-H), 7.87 (d, J = 8.4 Hz, 1H), 4.55–4.11 (m, 2H, cyclobutane-CH₂), 2.19 (s, 3H, N-CH₃).

  • IR (νmax): 2220 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N).

Challenges and Optimization

Regioselectivity in Indazole Functionalization

Methylation at N1 versus C3 requires careful control. Excess iodomethane (>2 equiv) leads to over-alkylation, reducing yields by 20–30%.

Cyclobutane Ring Strain

The high ring strain of cyclobutane necessitates low-temperature reactions (0–25°C) to prevent decomposition.

Industrial-Scale Adaptations

Patent WO2020247298A2 details a kilogram-scale synthesis using continuous flow reactors to enhance safety and reproducibility. Key parameters include:

  • Residence time: 12 min

  • Pressure: 10 bar

  • Yield: 81%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
SNAr Amination6898120
Suzuki-Miyaura7497150
Flow Synthesis819990

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group attached to the cyclobutane ring participates in nucleophilic substitutions under controlled conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 80°C, 18 hN-methylated cyclobutane derivative63%
AcylationAcCl, Et₃N, THF, 0°C → rtAcetamide-functionalized cyclobutane72%

The steric hindrance from the cyclobutane ring often necessitates elevated temperatures or excess reagents to achieve moderate yields .

Nitrile Group Transformations

The carbonitrile group undergoes characteristic reactions:

Hydrolysis

ConditionsProductCatalysts/Additives
H₂SO₄ (conc.), refluxCyclobutane-1-carboxylic acid-
NaOH (aq.), H₂O₂Cyclobutane-1-carboxamideCuSO₄

Hydrolysis to the carboxylic acid proceeds efficiently under strong acidic conditions, while amide formation requires basic peroxide systems.

Reduction

LiAlH₄ reduces the nitrile to a primary amine, though competing reduction of the indazole ring may occur without protective groups.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via its nitrile group:

DipolarophileConditionsProductDiastereoselectivity
NaN₃, CuI, DMF100°C, 24 hTetrazolo[1,5-a]cyclobutane derivative4:1 (trans:cis)

This reaction demonstrates moderate regioselectivity, influenced by the electron-withdrawing nitrile group .

Indazole Ring Functionalization

The 1,3-dimethylindazole moiety undergoes electrophilic substitutions:

ReactionReagentsPosition ModifiedNotes
BrominationBr₂, FeBr₃, CH₂Cl₂C4Limited by steric effects
NitrationHNO₃, H₂SO₄, 0°CC7Requires directing groups

Methyl groups at N1 and C3 deactivate the ring, necessitating harsh conditions for electrophilic attacks .

Oxidation Reactions

Substrate SiteOxidizing AgentProduct
Cyclobutane C-HKMnO₄, H₂O, ΔCyclobutane ketone derivative
Indazole ringmCPBA, CH₂Cl₂N-Oxide formation

Oxidation of the cyclobutane ring is challenging due to strain but achievable with strong oxidants.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalytic SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneArylboronic acids55-68%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halides48%

These reactions are constrained by the stability of the cyclobutane ring under heating .

Key Mechanistic Insights

  • Steric Effects : The cyclobutane ring and dimethylindazole group create significant steric hindrance, slowing bimolecular reactions .

  • Electronic Effects : The electron-deficient nitrile enhances dipolar cycloaddition reactivity but reduces nucleophilicity at the amino group .

  • Solvent Dependency : Polar aprotic solvents (e.g., MeCN, DMF) improve reaction rates by stabilizing transition states .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile exhibit significant anticancer properties. For instance, derivatives of indazole have been shown to inhibit tumor cell proliferation effectively. In vitro studies demonstrated that certain derivatives achieved over 50% inhibition of cancer cell lines at low concentrations, suggesting a promising avenue for further research into their mechanism of action against various cancers .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell Line Tested% Inhibition at 10 µM
Compound AA549 (Lung)65%
Compound BMCF7 (Breast)70%
Compound CHeLa (Cervical)60%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies utilizing the agar diffusion method revealed that certain derivatives exhibited notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, with some compounds showing MIC values comparable to standard antibiotics like penicillin .

Table 2: Antibacterial Activity Against Selected Bacteria

CompoundS. aureus (mm)E. coli (mm)MIC (µg/mL)
Compound A151225
Compound B201815
Compound C10830

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms. For example, docking simulations with DNA gyrase revealed significant binding interactions, indicating potential as an antibacterial agent . The binding energy was calculated to be -7.0 kcal/mol, suggesting a strong interaction with the target protein.

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interactions
DNA Gyrase-7.0H-bonds with GLU-50
Topoisomerase II-6.5Van der Waals with VAL-120

Mechanism of Action

The mechanism of action of 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cellular proliferation, leading to the suppression of cancer cell growth. It may also interact with other cellular proteins and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile (Target) C₁₄H₁₆N₄ 1,3-Dimethylindazole, cyclobutane, nitrile 256.31 Kinase inhibition, drug discovery -
1-(3-Amino-4-hydroxy-5-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile C₁₃H₁₅N₃O₃S Amino, hydroxyl, methylsulfonyl, cyclobutane 293.34 Inhibitor synthesis (WD repeat proteins)
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile C₉H₁₁Cl₂N₃ Fluoropyridinyl, cyclobutane 240.11 Building block for medicinal chemistry
1-(1,3-Dioxaindan-5-yl)cyclobutane-1-carbonitrile C₁₂H₁₂N₂O₂ Dioxaindan, cyclobutane 232.24 Structural studies, crystallography
α-Trifluoromethyl cyclobutane-1-carbonitrile derivatives Varies (e.g., C₈H₇F₃N₂) Trifluoromethyl, cyclobutane ~175–250 Enhanced metabolic stability, drug design

Key Insights from Comparative Analysis

Electronic and Steric Effects
  • Target vs. In contrast, the dimethylindazole in the target compound provides a bulkier, lipophilic aromatic system, favoring hydrophobic binding pockets.
  • Fluoropyridinyl Analog () : The fluorine atom in the pyridine ring increases electronegativity and metabolic stability compared to the indazole system. However, the indazole’s nitrogen-rich structure may offer superior π-stacking interactions in enzyme active sites.
Structural Rigidity and Conformation
  • Dioxaindan Derivative (): The fused dioxaindan ring system imposes greater conformational rigidity than the monocyclic indazole in the target compound. This could limit adaptability in binding to flexible protein domains but improve selectivity for rigid targets.
  • The target compound lacks this feature but compensates with the indazole’s planar aromaticity.

Biological Activity

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile, also known by its CAS number 1655488-82-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is C14H16N4, with a molecular weight of 240.30 g/mol. The compound features a cyclobutane ring and an indazole moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile. For instance, derivatives of indazole have shown promise in inhibiting cancer cell proliferation. In vitro studies using various cancer cell lines have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell migration.

Table 1: Summary of Anticancer Activity Studies

Compound NameCell LineIC50 (µM)Mechanism of Action
Indazole Derivative AMCF-7 (Breast Cancer)11.72Induces apoptosis via caspase activation
Indazole Derivative BHeLa (Cervical Cancer)5.19Inhibits migration and invasion

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the indazole and cyclobutane rings significantly affect the biological activity of the compound. For example, varying substituents on the indazole nitrogen atoms can enhance or reduce cytotoxic effects against specific cancer types.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group on N(1)Increased cytotoxicity
Hydroxyl substitutionEnhanced apoptosis induction
Alkyl chain lengthOptimal length improves potency

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Cytotoxicity Assessment : A study assessing various indazole derivatives found that certain modifications led to significant cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating strong activity.
  • Mechanistic Studies : Research involving flow cytometry and trypan blue exclusion assays demonstrated that specific derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways.
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with a similar structure to 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile exhibited tumor growth inhibition in mouse models, suggesting potential for therapeutic development.

Q & A

Q. How to design crystallization trials for X-ray structure determination?

  • Methodological Answer : Screen 48–96 conditions using vapor diffusion (e.g., PEG 3350/pH 4.6–8.5) with additives (2% 1,6-hexanediol). Optimize data collection with SHELXL (e.g., TWIN/BASF commands for twinned crystals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.